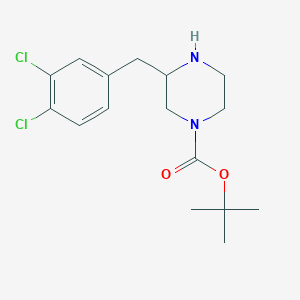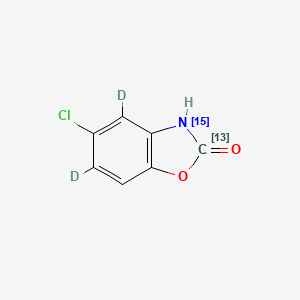
5-chloro-4,6-dideuterio-3H-1,3-benzoxazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-4,6-dideuterio-3H-1,3-benzoxazol-2-one is a derivative of benzoxazole, a heterocyclic compound known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-4,6-dideuterio-3H-1,3-benzoxazol-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-aminophenol and a suitable chlorinating agent.
Cyclization: The cyclization step involves the formation of the benzoxazole ring, typically using a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid.
Chlorination: The final step involves the chlorination of the benzoxazole ring at the 5-position using a chlorinating agent like thionyl chloride or sulfuryl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, the synthesis can be carried out in batch reactors or continuous flow reactors.
Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the desired compound with high purity.
Quality Control: Analytical methods like nuclear magnetic resonance spectroscopy, mass spectrometry, and high-performance liquid chromatography are used to ensure the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-chloro-4,6-dideuterio-3H-1,3-benzoxazol-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Deuterium Exchange: The deuterium atoms can be exchanged with hydrogen under specific conditions, allowing for the study of isotopic effects.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride, potassium carbonate, or triethylamine are commonly used in substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions include various substituted benzoxazole derivatives, which can have different functional groups attached to the benzoxazole ring.
Scientific Research Applications
5-chloro-4,6-dideuterio-3H-1,3-benzoxazol-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows for the exploration of new therapeutic agents.
Materials Science: The compound’s stability and unique isotopic composition make it useful in the development of advanced materials, such as deuterated polymers and coatings.
Isotopic Labeling: The presence of deuterium atoms makes it valuable in isotopic labeling studies, which are used to investigate reaction mechanisms and metabolic pathways.
Biological Studies: The compound is used in biological studies to understand its interaction with various enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of 5-chloro-4,6-dideuterio-3H-1,3-benzoxazol-2-one involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in microbial and cancer cell growth, inhibiting their activity and leading to cell death.
Pathways Involved: The compound interferes with key biochemical pathways, such as DNA replication and protein synthesis, disrupting the normal functioning of cells.
Comparison with Similar Compounds
Similar Compounds
5-chloro-3H-1,3-benzoxazol-2-one: Similar in structure but lacks deuterium atoms, making it less useful in isotopic studies.
4,6-dideuterio-3H-1,3-benzoxazol-2-one: Lacks the chlorine atom, which may affect its biological activity and reactivity.
5-chloro-6-hydroxy-3H-1,3-benzoxazol-2-one: Contains a hydroxyl group instead of deuterium, leading to different chemical properties and applications.
Uniqueness
5-chloro-4,6-dideuterio-3H-1,3-benzoxazol-2-one is unique due to the presence of both chlorine and deuterium atoms, which confer distinct chemical and biological properties. Its isotopic composition makes it valuable in research applications, while the chlorine atom enhances its reactivity and potential as a therapeutic agent.
Properties
Molecular Formula |
C7H4ClNO2 |
|---|---|
Molecular Weight |
173.56 g/mol |
IUPAC Name |
5-chloro-4,6-dideuterio-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C7H4ClNO2/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,(H,9,10)/i1D,3D,7+1,9+1 |
InChI Key |
TZFWDZFKRBELIQ-SNCBJUNNSA-N |
Isomeric SMILES |
[2H]C1=CC2=C(C(=C1Cl)[2H])[15NH][13C](=O)O2 |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


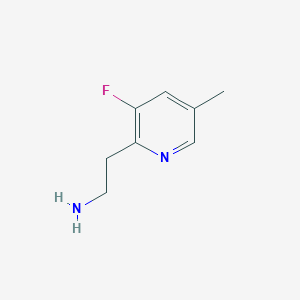
![(1R,4R,6R,7S,17R)-4-(1-chloroethyl)-4,7-dihydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B14859489.png)

![3-[2-Fluoro-5-(trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B14859496.png)
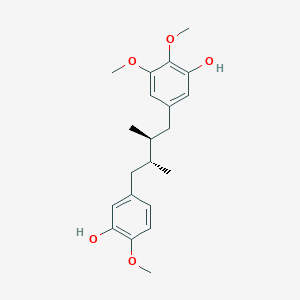
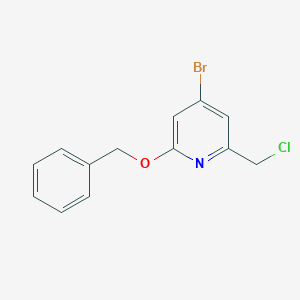
![2-{[(4-chlorophenyl)sulfonyl]methyl}-4(3H)-quinazolinone](/img/structure/B14859522.png)

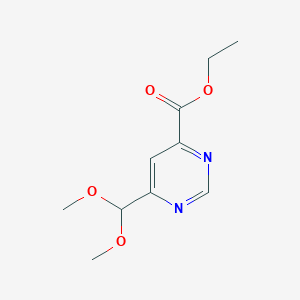
![6-(Chloromethyl)[1,3]dioxolo[4,5-F][1,3]benzoxazole](/img/structure/B14859543.png)
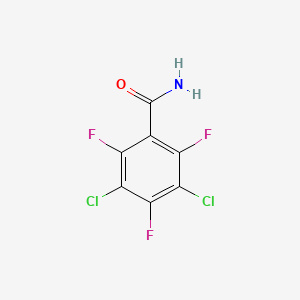
![ethyl (2R)-6-[(10S,13R,14R,15S,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3,7,11-trioxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoate](/img/structure/B14859548.png)

